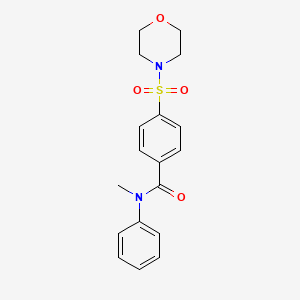![molecular formula C19H12ClN5O7 B5216246 N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, commonly known as TNP-470, is a potent anti-angiogenic agent. It is a synthetic analog of fumagillin, a natural antibiotic produced by Aspergillus fumigatus. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders.
作用机制
TNP-470 exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, the cells that line the inner surface of blood vessels. TNP-470 binds to and inhibits the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is required for the synthesis of new proteins in endothelial cells. By inhibiting MetAP2, TNP-470 prevents the formation of new blood vessels and inhibits the growth and metastasis of tumors.
Biochemical and Physiological Effects
TNP-470 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that TNP-470 inhibits the proliferation and migration of endothelial cells, induces apoptosis (programmed cell death) in endothelial cells, and inhibits the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). In vivo studies have shown that TNP-470 inhibits tumor growth and metastasis, inhibits neovascularization in the retina, and reduces inflammation and tissue damage in inflammatory disorders.
实验室实验的优点和局限性
TNP-470 has several advantages for lab experiments. It is a potent and selective inhibitor of angiogenesis, making it a valuable tool for studying the role of angiogenesis in various diseases. TNP-470 is also relatively stable and can be easily synthesized in large quantities. However, TNP-470 has several limitations for lab experiments. It is highly toxic and can cause severe side effects in animals and humans. It also has poor solubility in aqueous solutions, making it difficult to administer in vivo.
未来方向
There are several future directions for research on TNP-470. One area of research is the development of more potent and selective inhibitors of angiogenesis that have fewer side effects than TNP-470. Another area of research is the identification of biomarkers that can predict the response of tumors to TNP-470. Finally, there is a need for further research on the mechanisms of action of TNP-470 and its effects on other biological processes beyond angiogenesis.
合成方法
TNP-470 can be synthesized using a multistep reaction from 2-chloroaniline and picrylsulfonic acid. The first step involves the nitration of picric acid with sulfuric acid to produce picrylsulfonic acid. The second step involves the reaction of 2-chloroaniline with picrylsulfonic acid to yield N-(2-chlorophenyl)-4-nitrobenzamide. The final step involves the reduction of N-(2-chlorophenyl)-4-nitrobenzamide with zinc dust and acetic acid to produce TNP-470.
科学研究应用
TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and inflammatory disorders. In cancer, TNP-470 has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. In ocular diseases, TNP-470 has been shown to inhibit neovascularization, the abnormal growth of blood vessels in the retina that can lead to blindness. In inflammatory disorders, TNP-470 has been shown to reduce inflammation and tissue damage by inhibiting angiogenesis.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN5O7/c20-14-3-1-2-4-15(14)22-19(26)11-5-7-12(8-6-11)21-18-16(24(29)30)9-13(23(27)28)10-17(18)25(31)32/h1-10,21H,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMPAVJZKPHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(2,4,6-trinitroanilino)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

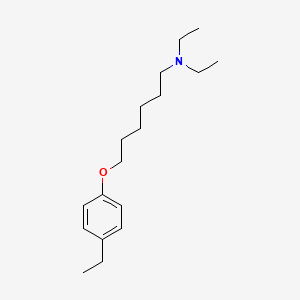

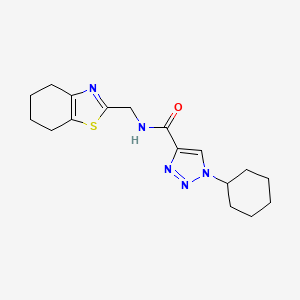
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
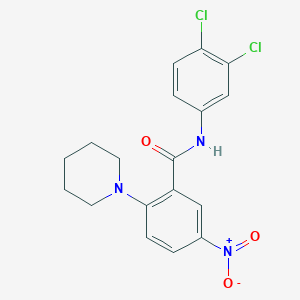
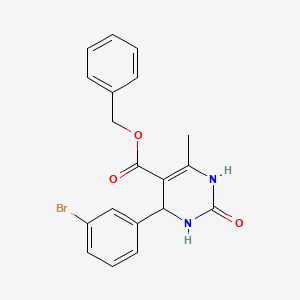
![8-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5216270.png)
